molecular formula C10H19NO3S B8649577 S-3-(tert-butoxycarbonylamino)propyl ethanethioate

S-3-(tert-butoxycarbonylamino)propyl ethanethioate

Cat. No. B8649577
M. Wt: 233.33 g/mol
InChI Key: CSCHGYMVZGKTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-3-(tert-butoxycarbonylamino)propyl ethanethioate is a useful research compound. Its molecular formula is C10H19NO3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-3-(tert-butoxycarbonylamino)propyl ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-3-(tert-butoxycarbonylamino)propyl ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

S-3-(tert-butoxycarbonylamino)propyl ethanethioate

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

S-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] ethanethioate

InChI

InChI=1S/C10H19NO3S/c1-8(12)15-7-5-6-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13)

InChI Key

CSCHGYMVZGKTCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxypropylcarbamate (3.22 g, 18.37 mmol) in 100 ml of DCM at 0° C. was added thiolacetic acid (2.0 ml, 26.73 mmol) and triphenylphosphine (7.0 g, 26.73 mmol) under Ar. After stirred at 0° C. for 15 min, DIAD (6.0 ml, 28.93) was added. The mixture was stirred at 0° C. for 2 h then RT overnight. The mixture was concentrated, diluted with 120 ml of EtAc/Hexane (1:2), filtered through celite. The solution was washed with NaHCO3 (conc.)/NaCl (conc.) and 1 M NaH2PO4 respectively, dried over MgSO4, filtered, evaporated and purified on SiO2 chromatography eluted with EtAc/Hexane (1:7 to 1:6) to afford 3.22 g (75%) of the title compound. 1H NMR (CDCl3) 3.09 (t, 2H, J=6.5 Hz), 2.84 (t, 2H, J=6.9 Hz), 2.27 (s, 3H), 1.69 (dt, 2H, J=6.8, 13.5 Hz), 1.38 (s, 9H); 13C NMR 196.35, 156.16, 79.50, 39.26, 30.79, 30.24, 28.61, 26.44; MS m/z+256.0 (M+Na).
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
75%

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